Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing
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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

Cat. No.: S572041

Chemical & Structural Comparison

The core difference lies in the substitution at the C8 position of the xanthine core, which fundamentally

alters their chemical properties and research applications.

Property Caffeine 8-Bromocaffeine

IUPAC Name 1,3,7-Trimethyl-3,7-dihydro-1H-  8-Bromocaffeine (intermediate for synthesis) [2] [3]
purine-2,6-dione [1]

Molecular CsH10N4O2 [1] Information not specified in search results
Formula
Molecular Purine alkaloid with fused Caffeine core with a bromine atom at the C8
Structure pyrimidinedione and imidazole position [2] [3]

rings [1]
Key Unsubstituted C8 position Bulky bromophenoxy group can be attached,
Structural creating a significant dihedral angle with the
Feature caffeine group (e.g., 58.18°) [2]
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Property Caffeine 8-Bromocaffeine

Primary Lead compound, adenosine Key synthetic intermediate for creating diverse
Research receptor antagonist [1] [4] C8-substituted caffeine analogs [2] [3]

Role

Pharmacological & Functional Comparison

The structural modification directly impacts how these molecules interact with biological systems, leading to

distinct research profiles.

Aspect Caffeine

8-Bromocaffeine

Mechanism of Nonselective adenosine

Action receptor antagonist; blocks A;
and A, receptors, increasing
dopamine signaling [1] [5] [6].

Receptor Binds adenosine receptors with

Binding low micromolar affinity; 3D
structure mimics adenosine [1]
[7].

Biological CNS stimulation, wakefulness,

Effects improved cognitive and physical
performance [1].

Research Tool for basic research on

Applications adenosine receptors;

consumption studies [1] [6].

Serves as a precursor for molecules that are
potent and selective adenosine receptor ligands

[4].

The bromine atom increases positive charge
density at C8, enabling creation of analogs with
higher affinity and selectivity for specific
adenosine receptor subtypes (A1, Ay, Ag) [4] [3].

Not an end-product; its derivatives show
enhanced and specialized activities like potent
anticancer effects (e.g., against melanoma A-
375 cells) [3] and use as a radiosensitizer
(Xanthobin) [8].

Critical building block in medicinal chemistry for
developing research tools and potential
therapeutics for cancer, Alzheimer's, and
Parkinson's [4] [3].

Experimental Synthesis & Protocols

© 2026 Smolecule. All rights reserved.

2/6 Tech Support


https://en.wikipedia.org/wiki/Caffeine
https://phys.org/news/2023-12-caffeine-molecules-medical.html
https://www.redalyc.org/journal/1816/181662291008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9850771/
https://en.wikipedia.org/wiki/Caffeine
https://pubmed.ncbi.nlm.nih.gov/25871974/
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05737-z
https://phys.org/news/2023-12-caffeine-molecules-medical.html
https://en.wikipedia.org/wiki/Caffeine
https://www.discovermagazine.com/caffeine-vs-chocolate-a-mighty-methyl-group-3174
https://phys.org/news/2023-12-caffeine-molecules-medical.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9850771/
https://en.wikipedia.org/wiki/Caffeine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9850771/
https://pubmed.ncbi.nlm.nih.gov/2586265/
https://en.wikipedia.org/wiki/Caffeine
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-024-05737-z
https://phys.org/news/2023-12-caffeine-molecules-medical.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9850771/
https://www.smolecule.com/products/s572041?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The value of 8-bromocaffeine is realized through its role in synthetic chemistry.

¢ Synthesis of 8-Bromocaffeine: The intermediate 8-bromocaffeine is typically synthesized from
caffeine using reagents like N-bromosuccinimide (NBS) in a mixture of dichloromethane (DCM) and
water at room temperature [3]. Alternative older methods use bromine/hydrogen peroxide in glacial
acetic acid or hydrobromic acid/hydrogen peroxide [2] [3].

e Downstream Functionalization (Ullmann Reaction): 8-Bromocaffeine undergoes nucleophilic
aromatic substitution. For example, it can react with 4-bromophenol to form 8-(4-
bromophenoxy)caffeine in a copper-catalyzed Ullmann-type reaction.

o Detailed Protocol [2]:

= Reaction Setup: In a 50 mL flask equipped with a condenser, mix 3 mmol of 8-
bromocaffeine, 2 mmol of bromophenol, 4 mmol of sodium carbonate, 2 mmol of copper
powder, 4 drops of pyridine, and 15 mL of dimethylformamide (DMF).

= Reaction Execution: Reflux the mixture for 6 hours.

= Work-up and Purification: Dissolve the resulting precipitate in 15 mL of ethanol and
filter to remove inorganic salts (sodium carbonate and copper). Purify the final product
(BPC) by recrystallization from ethanol. The reported yield is 51% with a melting point of
233-234 °C.

Research Workflow and Binding Mechanism

The following diagram illustrates the key experimental workflows and the fundamental difference in how

caffeine and its C8-modified analogs function at the receptor level.
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Key Insights for Researchers

e From Tool to Target: While caffeine is a broad, non-selective tool for initial studies, 8-bromocaffeine
is the gateway to developing highly specific molecular probes. These probes allow researchers to
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dissect the role of individual adenosine receptor subtypes in health and disease [4].

e Enhancing Drug-Like Properties: C8-modification is a proven strategy to overcome the limitations
of native caffeine. The resulting analogs often show not only improved potency and selectivity but
also better pharmacokinetic profiles, making them more viable as drug candidates [3].

¢ Versatile Synthetic Applications: The bromine atom at C8 is an excellent leaving group, making 8-
bromocaffeine a versatile substrate for various coupling reactions (e.g., Ullmann, SNAr, "click”
chemistry) to create diverse chemical libraries for screening [2] [3].

In summary, 8-bromocaffeine is not a direct substitute for caffeine but a superior and specialized synthetic
intermediate. Its primary value lies in enabling the creation of next-generation molecules with tailored

affinity for adenosine receptors and enhanced potential as therapeutic agents or sophisticated research tools.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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